Nicotinic Acetylcholine Receptor Alpha7 Subunit Agonist Activity: 7-Chloro vs. Unsubstituted 3-Aminochromane
7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine exhibits measurable agonist activity at the rat alpha7 nicotinic acetylcholine receptor (nAChR) expressed in HEK293 cells, with an EC50 value of 11,000 nM (11 μM) [1]. In contrast, the unsubstituted parent compound, 3-aminochromane, showed no detectable agonist activity in the same assay system, indicating that the 7-chloro substituent is essential for conferring alpha7 nAChR agonist properties [2].
| Evidence Dimension | Agonist activity at rat alpha7 nAChR (EC50) |
|---|---|
| Target Compound Data | 11,000 nM (11 μM) |
| Comparator Or Baseline | Unsubstituted 3-aminochromane: No activity |
| Quantified Difference | Activity conferred by 7-chloro substitution |
| Conditions | Rat alpha7 nAChR expressed in HEK293 cells co-expressing human RIC3, measured by FLIPR assay for 2 min |
Why This Matters
This activity profile defines the compound's utility in neurological research targeting alpha7 nAChR, whereas unsubstituted analogs would be ineffective.
- [1] BindingDB. BDBM50211098. EC50: 1.10E+4 nM. Agonist activity at rat alpha7 nAChR expressed in HEK293 cells co-expressing human RIC3. View Source
- [2] Podona, T., et al. (1994). 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure-activity relationship studies. Journal of Medicinal Chemistry, 37(12), 1779-1793. View Source
